ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate is a chemical compound with the molecular formula C7H11F3O3. It is known for its unique structural features, including the presence of trifluoromethyl groups, which impart distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate typically involves the reaction of ethyl acetate with 1,1,1-trifluoro-2-propanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
Ethyl acetate+1,1,1-trifluoro-2-propanol→Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process includes steps such as purification and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A precursor in the synthesis of ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Another compound with trifluoromethyl groups, used in different chemical reactions.
Uniqueness
This compound is unique due to its specific ester structure combined with trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Properties
CAS No. |
1509504-56-6 |
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Molecular Formula |
C7H11F3O3 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.